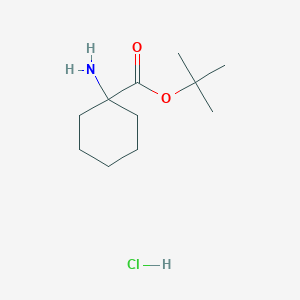

Tert-butyl 1-aminocyclohexane-1-carboxylate hydrochloride

Description

Tert-butyl 1-aminocyclohexane-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H22ClNO2 and a molecular weight of 235.75 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Properties

IUPAC Name |

tert-butyl 1-aminocyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-10(2,3)14-9(13)11(12)7-5-4-6-8-11;/h4-8,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCATMVHAUFXNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138278-93-8 | |

| Record name | tert-butyl 1-aminocyclohexane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-aminocyclohexane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl cyclohexanecarboxylate with an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1-aminocyclohexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H22ClNO2

- Molecular Weight : 235.75 g/mol

- Structural Features : The compound consists of a cyclohexane ring substituted with an amino group and a tert-butyl ester functional group, which contribute to its stability and reactivity in biological systems.

Scientific Research Applications

Tert-butyl 1-aminocyclohexane-1-carboxylate hydrochloride has diverse applications in several scientific domains:

Organic Chemistry

- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for participation in multiple chemical reactions, including substitution, reduction, and oxidation reactions.

- Reagent for Functionalization : It can be utilized to introduce functional groups into other organic molecules due to its reactivity.

Medicinal Chemistry

- Pharmaceutical Development : It is used in the development of pharmaceutical drugs targeting specific receptors or enzymes. The compound's ability to modulate biological pathways makes it valuable in drug design .

- Biological Activity : Research indicates that it may exhibit various biological activities, including enzyme inhibition and receptor binding, which are critical for therapeutic applications.

Biochemistry

- Building Block for Biologically Active Molecules : The compound acts as a scaffold for synthesizing biologically active molecules, facilitating the study of interactions within biochemical pathways .

- Protein Interaction Studies : Its ability to form stable complexes with proteins suggests a role in modulating biological pathways essential for cellular functions.

Case Studies and Research Findings

Several studies have explored the implications of this compound:

Study on Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition suggests its potential therapeutic applications for metabolic disorders .

Pharmacokinetic Studies

Ongoing investigations aim to elucidate the pharmacokinetics (absorption, distribution, metabolism, excretion) of this compound. Understanding these parameters is critical for assessing its therapeutic potential and safety profile in clinical settings .

Mechanism of Action

The mechanism of action of tert-butyl 1-aminocyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate

- Tert-butyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride

- Tert-butyl (1r,4r)-4-aminocyclohexane-1-carboxylate

Uniqueness: Tert-butyl 1-aminocyclohexane-1-carboxylate hydrochloride is unique due to its specific structural properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and its role as a building block for complex molecules further highlight its importance .

Biological Activity

Tert-butyl 1-aminocyclohexane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular features:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 235.75 g/mol

- Functional Groups : Contains a tert-butyl group, an amino group, and a carboxylate moiety.

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.

The biological activity of this compound primarily involves its ability to act as a ligand. It binds to specific receptors or enzymes, modulating their activity and influencing various cellular processes. This interaction can lead to significant physiological responses depending on the target involved.

Key Mechanisms:

- Ligand Binding : The compound can form stable complexes with proteins, affecting their function.

- Modulation of Biological Pathways : By altering the activity of enzymes or receptors, it can impact signaling pathways crucial for cellular function.

Biological Effects

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain microbial strains.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may have implications for treating diseases associated with those enzymes .

Case Study 1: Enzyme Interaction

In a study investigating the inhibition of HsPim-1 enzymatic activity, this compound demonstrated significant inhibitory effects. The results indicated that the compound could effectively block enzymatic pathways associated with cancer proliferation .

Case Study 2: Pharmacological Applications

Another study explored the use of this compound as a pharmaceutical intermediate. It was found to enhance the bioavailability of certain drugs when used in combination therapies, indicating its potential role in drug formulation.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl trans-4-aminocyclohexanecarboxylate hydrochloride | CHClNO | Lacks tert-butyl group; altered reactivity |

| Cyclohexanecarboxylic acid, 4-amino-, methyl ester | CHNO | Contains methyl ester instead of tert-butyl; different solubility properties |

| Octanoic acid, 8-amino-, 1,1-dimethylethyl ester | CHNO | Longer carbon chain; potential for different biological activity due to hydrophobicity |

This table illustrates how this compound stands out due to its specific structural arrangement and potential biological activities compared to similar compounds.

Q & A

Q. Q1. What are the recommended synthetic routes for tert-butyl 1-aminocyclohexane-1-carboxylate hydrochloride, and how can side products be minimized?

Methodological Answer: Synthesis typically involves a multi-step approach:

Protection of the amine : Use tert-butoxycarbonyl (Boc) groups to protect the cyclohexane-amine moiety, as seen in analogous Boc-protected amino acid esters (e.g., tert-butyl aminoacetate hydrochloride in ). Boc protection minimizes unwanted nucleophilic side reactions.

Carboxylation : Introduce the carboxylate group via nucleophilic substitution or coupling reactions under anhydrous conditions.

Hydrochloride Salt Formation : Treat the intermediate with HCl in a non-aqueous solvent (e.g., dioxane or ethyl acetate) to precipitate the hydrochloride salt.

Minimizing Side Products :

- Use stoichiometric control (e.g., 1.1 equivalents of Boc-anhydride) to avoid over-protection.

- Monitor reaction progress via TLC or HPLC (as outlined in analytical protocols in ).

- Purify intermediates via column chromatography (silica gel, gradient elution) to remove unreacted starting materials.

Basic

Q. Q2. What purification techniques are optimal for this compound?

Methodological Answer:

- Recrystallization : Use mixed solvents (e.g., ethanol/water or dichloromethane/hexane) to exploit solubility differences. Precipitate impurities by slow cooling.

- Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7) for polar impurities. Monitor fractions using UV-Vis or LC-MS (referenced in ).

- Ion-Exchange Chromatography : Useful for separating hydrochloride salts from neutral byproducts.

Advanced

Q. Q3. How can crystallographic disorder in the structure of this compound be resolved using SHELX?

Methodological Answer: Crystallographic disorder arises from overlapping conformers or dynamic moieties (e.g., the tert-butyl group). To address this:

Data Collection : Acquire high-resolution (<1.0 Å) X-ray diffraction data.

SHELXL Refinement :

- Use PART and FREE commands to model partial occupancy of disordered atoms.

- Apply geometric restraints (e.g., DFIX for bond lengths) to maintain chemically reasonable geometries.

- Validate refinement with CHIV and PLATON checks (as described in ).

Validation : Cross-check thermal parameters (B-factors) and residual density maps to ensure disorder is not an artifact of poor data quality.

Advanced

Q. Q4. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies :

- Prepare buffered solutions (pH 2–12) and incubate samples at 25°C, 40°C, and 60°C.

- Analyze degradation products via HPLC-MS at intervals (e.g., 0, 7, 14 days) using protocols in .

- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life.

- Solid-State Stability : Store samples under controlled humidity (e.g., 40°C/75% RH) and monitor crystallinity via PXRD.

Basic

Q. Q5. What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- NMR :

- ¹H/¹³C NMR : Identify tert-butyl signals (~1.2 ppm for CH₃, 28–30 ppm for quaternary C).

- 2D NMR (COSY, HSQC) : Assign cyclohexane ring protons and amine/carboxylate connectivity.

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and ammonium (N⁺–H, ~2500–3000 cm⁻¹) stretches.

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ and isotopic pattern for Cl⁻ (3:1 ratio for M+2) .

Advanced

Q. Q6. How should discrepancies between reported and experimental melting points be addressed?

Methodological Answer:

Re-Analyze Purity : Use DSC (differential scanning calorimetry) to detect eutectic mixtures or polymorphs.

Cross-Validate Methods : Compare melting points measured via capillary vs. hot-stage microscopy.

Check Hygroscopicity : Moisture absorption can lower observed melting points. Dry samples under vacuum (40°C, 24 h) and repeat analysis .

Basic

Q. Q7. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (as per ).

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of hydrochloride dust.

- Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal. Solid waste should be stored in sealed containers for hazardous waste contractors .

Advanced

Q. Q8. What mechanistic insights exist for the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, alcohols) using stopped-flow UV-Vis.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and identify rate-limiting steps.

- Isotopic Labeling : Use ¹⁸O-labeled carboxylates to track acyl transfer pathways, as demonstrated in analogous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.